S-Acetyl-1-phenyl thiourea
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Overview
Description
S-Acetyl-1-phenyl thiourea is a compound belonging to the thiourea family, characterized by the presence of sulfur and nitrogen atoms. Thioureas have gained significant attention due to their diverse applications in various fields, including synthetic chemistry, pharmacology, and materials science . The general structure of thioureas includes the >NCSN< moiety, which allows for a multitude of bonding possibilities and coordination chemistry with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Acetyl-1-phenyl thiourea can be synthesized through several methods. One common approach involves the reaction of amines with isothiocyanates in dry solvents at specific temperatures . Another method includes the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of substituted thiourea derivatives . Additionally, the reaction of amines with thiophosgene or its less toxic substitutes is also employed .
Industrial Production Methods: Industrial production of thioureas often involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines . The process typically involves high temperatures or the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: S-Acetyl-1-phenyl thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed: The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted thioureas .
Scientific Research Applications
S-Acetyl-1-phenyl thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S-Acetyl-1-phenyl thiourea involves its interaction with molecular targets through nucleophilic addition and coordination with metal ions . The sulfur and nitrogen atoms in the thiourea moiety facilitate these interactions, leading to the formation of stable complexes . These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
N-Phenylthiourea: Similar in structure but lacks the acetyl group.
Thiourea: The parent compound with a simpler structure.
N-(Octyloxy)phenyl-N’-(cinnamoyl) thiourea: A substituted thiourea with different functional groups.
Uniqueness: S-Acetyl-1-phenyl thiourea is unique due to the presence of the acetyl group, which enhances its reactivity and coordination properties compared to other thioureas . This structural feature allows for more diverse applications and interactions with molecular targets .
Properties
CAS No. |
61629-27-4 |
---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-[amino(anilino)methyl] ethanethioate |
InChI |
InChI=1S/C9H12N2OS/c1-7(12)13-9(10)11-8-5-3-2-4-6-8/h2-6,9,11H,10H2,1H3 |
InChI Key |
MNFFDYUSNKRWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(N)NC1=CC=CC=C1 |
Origin of Product |
United States |
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